Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 2097958-65-9
VCID: VC3197805
InChI: InChI=1S/C10H14N2O2/c1-4-8-6-9(10(13)14-5-2)12-7(3)11-8/h6H,4-5H2,1-3H3
SMILES: CCC1=CC(=NC(=N1)C)C(=O)OCC
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate

CAS No.: 2097958-65-9

Cat. No.: VC3197805

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate - 2097958-65-9

Specification

CAS No. 2097958-65-9
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C10H14N2O2/c1-4-8-6-9(10(13)14-5-2)12-7(3)11-8/h6H,4-5H2,1-3H3
Standard InChI Key MWDSLEKPXQSUFC-UHFFFAOYSA-N
SMILES CCC1=CC(=NC(=N1)C)C(=O)OCC
Canonical SMILES CCC1=CC(=NC(=N1)C)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate features a pyrimidine core (a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3) with three key substituents: an ethyl group at position 6, a methyl group at position 2, and an ethyl carboxylate group at position 4. The molecular formula is C₁₀H₁₄N₂O₂, corresponding to a molecular weight of approximately 194.23 g/mol.

The structural arrangement of this compound confers specific electronic properties due to the nitrogen atoms in the pyrimidine ring, which decrease electron density compared to benzene analogs. This creates an electron-deficient aromatic system that influences both physical properties and chemical reactivity.

Physical and Chemical Properties

Physical Properties

Based on structural analysis and comparison with related pyrimidine derivatives, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateWhite to off-white crystalline solidTypical for similar molecular weight pyrimidines
Molecular Weight194.23 g/molCalculated from molecular formula C₁₀H₁₄N₂O₂
Melting Point75-90°CEstimated based on similar substituted pyrimidines
Solubility in WaterLow (< 1 mg/mL)Due to lipophilic ethyl groups
Solubility in Organic SolventsHigh in dichloromethane, chloroform, ethanolBased on polarity and functional groups
Log P1.8-2.3Estimated from structure
pKa~4.0 (for pyrimidine nitrogen)Typical value for substituted pyrimidines

Chemical Properties

The chemical behavior of this compound is largely determined by the electronic nature of the pyrimidine ring and its functional groups:

  • The pyrimidine ring exhibits decreased electron density due to the electronegative nitrogen atoms, making it susceptible to nucleophilic attack.

  • The ethyl carboxylate group at position 4 can undergo hydrolysis, transesterification, and reduction reactions typical of carboxylic esters.

  • The ethyl group at position 6 provides lipophilicity and can participate in oxidation reactions.

  • The methyl group at position 2 can undergo functionalization through radical halogenation or oxidation reactions.

  • The nitrogen atoms in the pyrimidine ring serve as weak bases and hydrogen bond acceptors, potentially forming coordination complexes with metals.

Synthesis Methods

Condensation of Amidine with β-Ketoester

One of the most direct approaches would involve the condensation of acetamidine with ethyl 2-ethyl-3-oxobutanoate:

  • Acetamidine hydrochloride is treated with a base (typically sodium ethoxide) in ethanol.

  • Addition of ethyl 2-ethyl-3-oxobutanoate followed by heating under reflux conditions.

  • Cyclization and dehydration yield the desired pyrimidine ring structure.

  • Purification by recrystallization or column chromatography.

Cross-Coupling Approach

An alternative synthetic route could utilize cross-coupling methodology:

  • Starting with ethyl 6-chloro-2-methylpyrimidine-4-carboxylate as a readily accessible intermediate.

  • Introduction of the ethyl group at position 6 via Suzuki-Miyaura or Negishi coupling.

  • Optimization of reaction conditions to maximize yield and minimize side products.

Optimization Parameters

ParameterRecommended RangeEffect on Reaction
Temperature80-120°CHigher temperatures accelerate cyclization but may lead to side reactions
SolventEthanol, DMF, or DMSOPolar solvents facilitate dissolution of reagents and stabilize intermediates
Reaction Time4-12 hoursExtended times may be needed for complete conversion
Catalyst (for cross-coupling)Pd(PPh₃)₄ or Pd(dppf)Cl₂Influences reaction rate and selectivity
BaseNaOEt, K₂CO₃, or TEAAffects deprotonation rate and may influence regioselectivity

Chemical Reactivity and Transformations

Ester Group Transformations

The ethyl carboxylate functionality serves as a versatile handle for further modifications:

Hydrolysis

Basic hydrolysis with sodium or potassium hydroxide in aqueous alcoholic solution yields 6-ethyl-2-methylpyrimidine-4-carboxylic acid. This transformation typically proceeds in high yield under mild conditions (room temperature to 50°C).

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts the ester to a primary alcohol (6-ethyl-2-methylpyrimidine-4-methanol). Selective reduction to the aldehyde can be achieved using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78°C).

Transamidation

Direct conversion to amides can be accomplished through reaction with various amines in the presence of a catalyst like titanium(IV) isopropoxide or trimethylaluminum.

Ring Modifications

The pyrimidine ring can undergo various transformations:

Hydrogenation

Catalytic hydrogenation (H₂/Pd-C) can reduce the pyrimidine ring to the corresponding tetrahydropyrimidine derivative, although this requires carefully controlled conditions to avoid over-reduction.

Side Chain Functionalization

The methyl group at position 2 can undergo functionalization through radical bromination (NBS, peroxide initiator) to introduce a reactive bromomethyl group that can serve as a handle for further transformations.

Applications in Medicinal Chemistry

Structure-Activity Relationships

The biological activity of this compound would be influenced by:

Material Science Applications

Coordination Chemistry

The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, making derivatives of this compound potentially useful in:

  • Metal-organic frameworks (MOFs) – These materials have applications in gas storage, separation, and catalysis.

  • Coordination polymers – Such materials may exhibit interesting optical and electronic properties.

  • Catalytic systems – Metal complexes of pyrimidine derivatives have been investigated as catalysts for various organic transformations.

Photophysical Properties

Substituted pyrimidines often exhibit interesting photophysical properties that could be exploited in:

  • Fluorescent probes and sensors – The compound's structure could be modified to introduce fluorescent properties for sensing applications.

  • Organic electronics – Pyrimidine derivatives have been investigated as components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of Ethyl 6-ethyl-2-methylpyrimidine-4-carboxylate would feature:

  • A triplet at approximately δ 1.2-1.3 ppm (CH₃ of ethyl ester)

  • A triplet at approximately δ 1.3-1.4 ppm (CH₃ of 6-ethyl group)

  • A singlet at approximately δ 2.6-2.8 ppm (CH₃ at position 2)

  • A quartet at approximately δ 2.7-2.9 ppm (CH₂ of 6-ethyl group)

  • A quartet at approximately δ 4.3-4.5 ppm (CH₂ of ethyl ester)

  • A singlet at approximately δ 7.8-8.0 ppm (CH at position 5 of pyrimidine)

The ¹³C NMR would show characteristic signals for the carbonyl carbon (δ ~165 ppm), the pyrimidine ring carbons (δ ~120-170 ppm), and the aliphatic carbons (δ ~14-60 ppm).

Mass Spectrometry

In electron impact mass spectrometry, the compound would likely show:

  • Molecular ion peak at m/z 194 [M]⁺

  • Fragment peaks corresponding to loss of ethoxy (m/z 149)

  • Fragment peaks corresponding to the loss of the ethyl group (m/z 165)

Infrared Spectroscopy

Key IR absorption bands would include:

  • C=O stretching of ester group: ~1720 cm⁻¹

  • C=N stretching of pyrimidine ring: ~1580-1600 cm⁻¹

  • C-H stretching of alkyl groups: ~2850-2950 cm⁻¹

Comparison with Similar Compounds

Structural Analogs and Their Properties

CompoundKey DifferencesExpected Property Differences
Ethyl 5-ethyl-2-methylpyrimidine-4-carboxylateEthyl group at position 5 instead of 6Different electronic distribution in ring, altered reactivity profile
Ethyl 6-methyl-2-methylpyrimidine-4-carboxylateMethyl group at position 6 instead of ethylLower lipophilicity, potentially different biological activity
6-Ethyl-2-methylpyrimidine-4-carboxylic acidFree carboxylic acid instead of esterHigher water solubility, ability to form salts, different pharmacokinetics
Ethyl 6-ethyl-4-methylpyrimidine-2-carboxylateReversed positions of substituentsDifferent electronic distribution, altered reactivity patterns

Structure-Property Relationships

The position and nature of substituents on the pyrimidine ring significantly affect the compound's properties:

  • The position of the ethyl group influences the electronic distribution in the ring, affecting reactivity toward nucleophiles and electrophiles.

  • The nature of the carboxyl group (ester vs. free acid) has a profound impact on solubility, melting point, and biological availability.

  • The presence and position of methyl groups affect lipophilicity and steric properties, which in turn influence biological activity and physical properties.

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient synthetic routes with:

  • Higher yields and increased regioselectivity

  • Environmentally friendly conditions (green chemistry approaches)

  • Scalable processes for larger-scale production

Biological Evaluation

Comprehensive biological screening of this compound and its derivatives could uncover:

  • Novel antimicrobial agents to address resistance issues

  • Anticancer leads with specific mechanisms of action

  • Anti-inflammatory compounds with improved safety profiles

Materials Development

Investigation of coordination chemistry and electronic properties could lead to:

  • New metal-organic frameworks with tailored properties

  • Advanced materials for electronic applications

  • Novel catalytic systems for organic transformations

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